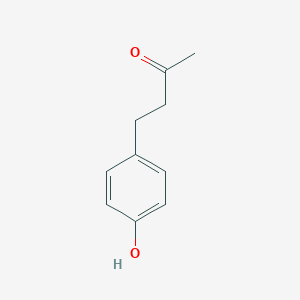

4-(4-Hydroxyphényl)-2-butanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

La 4-(4-hydroxyphényl)-butan-2-one a un large éventail d'applications en recherche scientifique :

5. Mécanisme d'action

La 4-(4-hydroxyphényl)-butan-2-one exerce ses effets par l'intermédiaire de diverses cibles moléculaires et voies. L'un des principaux modes d'action est l'activation du récepteur activé par les proliférateurs de peroxysomes-α (PPAR-α), qui joue un rôle dans le métabolisme des lipides . De plus, la 4-(4-hydroxyphényl)-butan-2-one s'est avérée inhiber la formation de biofilms dans Salmonella enterica en ciblant les voies impliquées dans la production de curli amyloïde, l'invasion bactérienne et la motilité flagellaire .

Mécanisme D'action

Target of Action

Raspberry ketone (RK) is a natural phenolic compound found in red raspberries . It has been reported to promote lipolysis and fat oxidation in vivo . The primary targets of RK are the adipocytes, where it influences the process of adipogenesis and lipogenesis .

Mode of Action

RK interacts with adipocytes and suppresses adipocyte differentiation and fat accumulation in a concentration-dependent manner . It suppresses the expression of major genes involved in the adipogenesis pathway, including peroxisome proliferator-activated receptor-g (PPARg) and CCAAT enhancer binding protein-a (C/EBPa), which leads to further down-regulation of adipocyte fatty acid-binding protein-2 (aP2) .

Biochemical Pathways

RK is a product of the phenylpropanoid pathway in various plants . In the presence of the NADPH-dependent curcumin/dihydrocurcumin reductase CurA from Escherichia coli, RK can be synthesized from supplemented p-coumaric acid . This reductase provides a hitherto unknown benzalacetone reductase activity .

Pharmacokinetics

The aqueous solubility of rk has been evaluated to be in the region of 25 mg/mL , which may impact its bioavailability.

Result of Action

RK has demonstrated antiapoptotic activity by reducing cytoplasmic expression of cytochrome C and caspases and also by inhibiting DNA fragmentation . In addition, RK supplementation has been shown to decrease body weight gain, hepatic triglyceride content, and the weight of visceral adipose tissue .

Action Environment

The action, efficacy, and stability of RK can be influenced by various environmental factors. For instance, the pH level can affect the reactivity of RK . Moreover, the presence of other phenylpropanoids can allow for the synthesis of other naturally-occurring and flavoring phenylbutanoids .

Analyse Biochimique

Biochemical Properties

Raspberry Ketone is a product of the phenylpropanoid pathway in various plants . It has been reported to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the thermodynamics of reactions, with a pKa and logD found to be 9.95 and 1.84, respectively . This suggests that Raspberry Ketone may interact with biomolecules in a manner dependent on the pH and distribution coefficient of the system.

Cellular Effects

Raspberry Ketone has been reported to have various effects on cellular processes. In vitro and in vivo studies have demonstrated its beneficial effect on the development of metabolic diseases . It has been suggested to have anti-obesity, anti-diabetes, cardioprotective, and hepatoprotective effects . These effects are believed to be mediated through various cellular signaling pathways, gene expression modulation, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of Raspberry Ketone’s action is complex and multifaceted. It has been suggested to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner .

Temporal Effects in Laboratory Settings

The effects of Raspberry Ketone can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Metabolic Pathways

Raspberry Ketone is involved in the phenylpropanoid pathway in various plants It interacts with enzymes in this pathway, potentially affecting metabolic flux or metabolite levels

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La 4-(4-hydroxyphényl)-butan-2-one peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique la condensation de la 4-hydroxybenzaldéhyde avec l'acétone en présence d'une base, suivie d'une hydrogénation catalytique . Une autre méthode comprend l'utilisation de processus biocatalytiques impliquant des déshydrogénases alcooliques pour convertir les glycosides de rhododendrol en 4-(4-hydroxyphényl)-butan-2-one .

Méthodes de production industrielle : La production industrielle de la 4-(4-hydroxyphényl)-butan-2-one utilise souvent la synthèse microbienne. Par exemple, des souches d'Escherichia coli modifiées peuvent être utilisées pour produire de la 4-(4-hydroxyphényl)-butan-2-one à partir de l'acide p-coumarique par une voie hétérologue . Cette méthode implique l'expression de gènes codant pour la 4-coumarate: CoA ligase, la benzalacétone synthase et la 4-(4-hydroxyphényl)-butan-2-one/zingerone synthase .

Analyse Des Réactions Chimiques

Types de réactions : La 4-(4-hydroxyphényl)-butan-2-one subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes :

Oxydation : La 4-(4-hydroxyphényl)-butan-2-one peut être oxydée pour former de l'acide 4-(4-hydroxyphényl)-butanoïque en utilisant des agents oxydants tels que le permanganate de potassium.

Réduction : Elle peut être réduite en 4-(4-hydroxyphényl)-butan-1-ol en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Le groupe hydroxyle dans la 4-(4-hydroxyphényl)-butan-2-one peut subir des réactions de substitution avec divers réactifs pour former des dérivés.

Principaux produits :

Oxydation : Acide 4-(4-hydroxyphényl)-butanoïque

Réduction : 4-(4-hydroxyphényl)-butan-1-ol

Substitution : Divers dérivés substitués en fonction des réactifs utilisés.

Comparaison Avec Des Composés Similaires

La 4-(4-hydroxyphényl)-butan-2-one est souvent comparée à d'autres composés phénoliques tels que la zingerone et la capsaïcine. Bien que les trois composés partagent des structures aromatiques similaires, la 4-(4-hydroxyphényl)-butan-2-one est unique en raison de son parfum distinct et de son seuil d'odeur inférieur . De plus, la 4-(4-hydroxyphényl)-butan-2-one s'est avérée avoir des activités biologiques spécifiques, telles que des effets anti-obésité, qui ne sont pas aussi prononcés dans les autres composés .

Composés similaires :

- Zingerone

- Capsaïcine

- Vanilline

Propriétés

IUPAC Name |

4-(4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGBTKGETPDVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044495 | |

| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Solid, White needle like crystals or granule crystalline material with sweet fruity, warm odour resembling raspberry preserve | |

| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes, 200.00 °C. @ 760.00 mm Hg | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 g in 1 mL 98% alcohol, Soluble in oils; moderately soluble in ethanol, very slightly, insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless crystals | |

CAS No. |

5471-51-2 | |

| Record name | 4-(4′-Hydroxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raspberry ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raspberry ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-HYDROXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QY1MH15BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

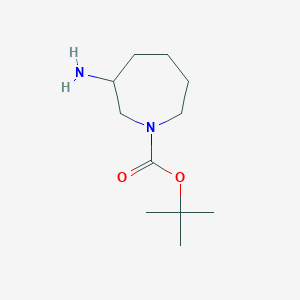

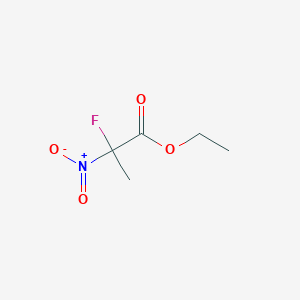

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

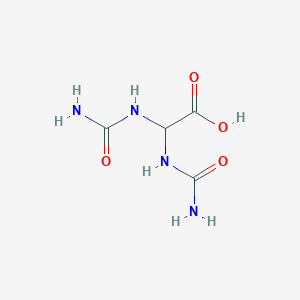

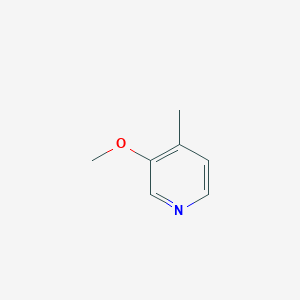

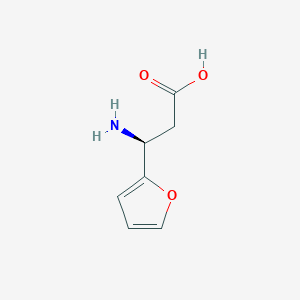

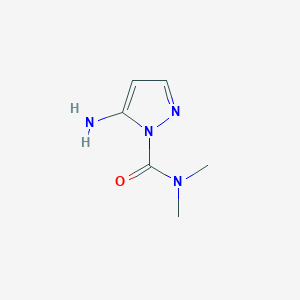

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)